N-[2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide
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Overview
Description
N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a unique structure combining a pyridine ring, an oxadiazole ring, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics
Mechanism of Action
The mechanism by which N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. This interaction could involve binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and pyridine-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties .
Uniqueness
What sets N-(2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)PYRIDINE-3-CARBOXAMIDE apart is its unique combination of an oxadiazole ring, a formamido group, and a pyridine ring. This combination provides the compound with distinct chemical and biological properties, making it a valuable target for research and development .
Properties
Molecular Formula |
C18H17N5O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-N-[2-(pyridine-3-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5O3/c1-12-4-2-5-13(10-12)15-22-18(26-23-15)17(25)21-9-8-20-16(24)14-6-3-7-19-11-14/h2-7,10-11H,8-9H2,1H3,(H,20,24)(H,21,25) |
InChI Key |
SZQBBUYIEGLABE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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